molecular formula C19H14ClF2NO4S B6520978 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide CAS No. 877816-46-1

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B6520978
CAS No.: 877816-46-1
M. Wt: 425.8 g/mol
InChI Key: ACGNVKOVRGEJEF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic benzamide derivative characterized by a complex structure combining sulfonyl, furan, and fluorinated aromatic moieties. The compound features a 4-chlorobenzenesulfonyl group attached to an ethyl chain bearing a furan-2-yl substituent, with a 3,4-difluorobenzamide moiety completing the molecular framework.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2NO4S/c20-13-4-6-14(7-5-13)28(25,26)18(17-2-1-9-27-17)11-23-19(24)12-3-8-15(21)16(22)10-12/h1-10,18H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGNVKOVRGEJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzamide Moieties

Several benzamide derivatives in the evidence share fluorinated aromatic systems but differ in substituents and functional groups:

Compound Name Key Structural Differences Potential Applications References
2-(4-Chloro-2-fluorophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide Cyclopropylmethoxy group instead of sulfonyl/furan Fluorescence polarization probes
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Methoxy and methyl groups; lacks sulfonyl/furan Spectrofluorometric studies
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide core; trifluoromethyl group Herbicide (diflufenican)
  • Key Observations :
    • The cyclopropylmethoxy group in may enhance solubility compared to the sulfonyl group in the target compound.
    • Fluorine atoms in the 3,4-difluorobenzamide moiety likely improve metabolic stability and binding affinity, similar to diflufenican’s trifluoromethyl group in herbicidal activity .

Sulfonyl-Containing Analogues

Sulfonyl groups are critical in agrochemicals and pharmaceuticals for their electron-withdrawing effects:

Compound Name Sulfonyl Group Context Applications References
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide Methanesulfonamide with triazole Herbicide (sulfentrazone)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide Trifluoromethylsulfonylamino Plant growth regulator (mefluidide)
  • The 4-chlorobenzenesulfonyl group in the target compound may confer distinct electronic effects compared to methanesulfonamide derivatives.

Furan-Containing Analogues

Furan rings are prevalent in bioactive molecules due to their heterocyclic reactivity:

Compound Name Furan Substitution Applications References
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide Dimethylamino-furan complex Pharmacopeial reference standard
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide Nitroacetamide-furan hybrid Ranitidine-related synthesis
  • The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological targets, unlike dimethylamino-substituted furans in .

Research Findings and Data Gaps

  • Spectroscopic Properties : Analogues like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence intensity in spectrofluorometric studies, suggesting the target compound’s fluorinated benzamide moiety could be similarly amenable to fluorescence-based assays .
  • Biological Activity : While direct data are lacking, structural parallels to herbicides (e.g., sulfentrazone ) imply possible herbicidal or fungicidal activity.
  • Synthetic Challenges : The combination of sulfonyl, furan, and fluorinated groups may complicate synthesis, requiring optimization of reaction conditions (e.g., protecting groups for furan stability) .

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